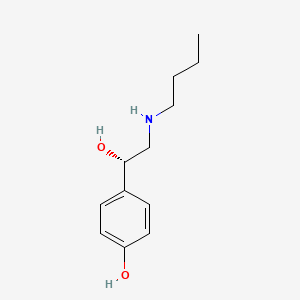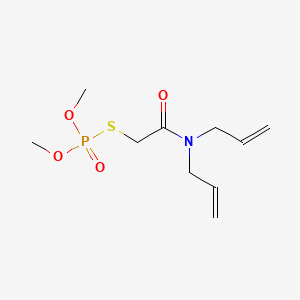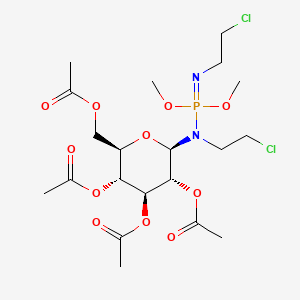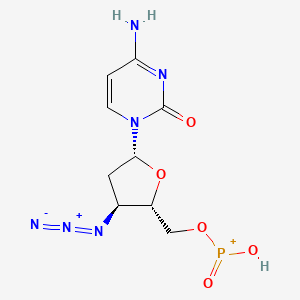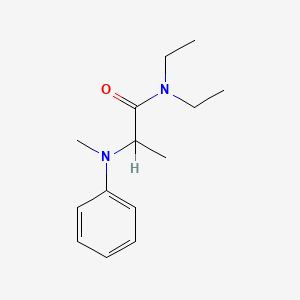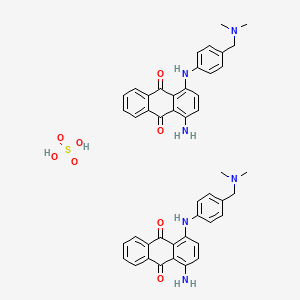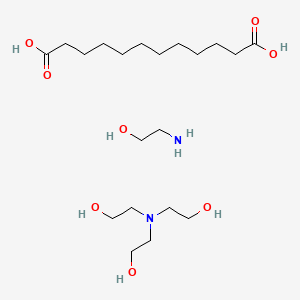
Einecs 282-286-9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La preparación del ácido dodecanodioico, compuesto con 2-aminoetanol y 2,2’,2’'-nitrilotrietamol, implica la reacción del ácido dodecanodioico con 2-aminoetanol y 2,2’,2’'-nitrilotrietamol en condiciones controladas. La reacción generalmente requiere un catalizador y se lleva a cabo a temperaturas elevadas para garantizar la conversión completa de los reactivos.
Métodos de Producción Industrial
La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactores industriales, control preciso de la temperatura y monitoreo continuo para asegurar un alto rendimiento y pureza del producto final.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido dodecanodioico, compuesto con 2-aminoetanol y 2,2’,2’'-nitrilotrietamol, experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar óxidos correspondientes.
Reducción: Puede reducirse para formar alcoholes u otras formas reducidas.
Sustitución: El compuesto puede sufrir reacciones de sustitución donde un grupo funcional es reemplazado por otro.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios catalizadores para facilitar las reacciones de sustitución. Las reacciones generalmente se llevan a cabo bajo temperaturas y presiones controladas para garantizar los resultados deseados.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
El ácido dodecanodioico, compuesto con 2-aminoetanol y 2,2’,2’'-nitrilotrietamol, tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de polímeros y otras moléculas complejas.
Biología: El compuesto se estudia por sus posibles actividades biológicas e interacciones con varias biomoléculas.
Medicina: Se están realizando investigaciones para explorar sus posibles aplicaciones terapéuticas, incluido su uso en sistemas de administración de fármacos.
Mecanismo De Acción
El mecanismo por el cual el ácido dodecanodioico, compuesto con 2-aminoetanol y 2,2’,2’'-nitrilotrietamol, ejerce sus efectos implica interacciones con objetivos moleculares y vías específicas. El compuesto puede unirse a varias enzimas y receptores, modulando su actividad y llevando a los efectos biológicos deseados. Los objetivos moleculares y vías exactas involucrados dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
Ácido dodecanodioico: Un compuesto similar con una estructura más simple, utilizado en aplicaciones similares.
2-Aminoetanol: Otro compuesto relacionado con diferentes grupos funcionales y propiedades.
2,2’,2’'-Nitrilotrietamol: Un compuesto con propiedades químicas similares, pero con diferentes aplicaciones.
Unicidad
El ácido dodecanodioico, compuesto con 2-aminoetanol y 2,2’,2’'-nitrilotrietamol, es único debido a su combinación de grupos funcionales, que confieren propiedades químicas y biológicas específicas. Esta singularidad lo hace valioso en diversas aplicaciones científicas e industriales .
Propiedades
Número CAS |
84145-59-5 |
|---|---|
Fórmula molecular |
C20H44N2O8 |
Peso molecular |
440.6 g/mol |
Nombre IUPAC |
2-aminoethanol;2-[bis(2-hydroxyethyl)amino]ethanol;dodecanedioic acid |
InChI |
InChI=1S/C12H22O4.C6H15NO3.C2H7NO/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;8-4-1-7(2-5-9)3-6-10;3-1-2-4/h1-10H2,(H,13,14)(H,15,16);8-10H,1-6H2;4H,1-3H2 |
Clave InChI |
JKQRGOJMHFUCBH-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCC(=O)O)CCCCC(=O)O.C(CO)N.C(CO)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



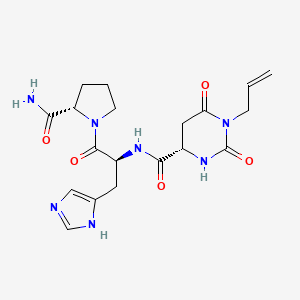
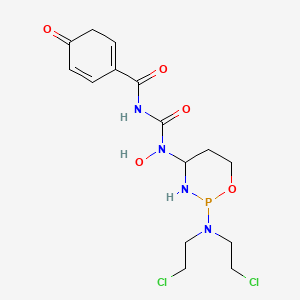
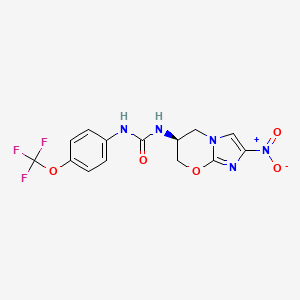
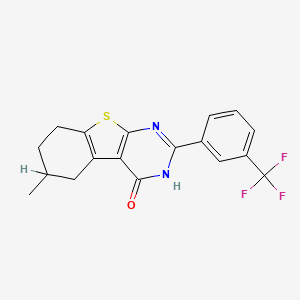
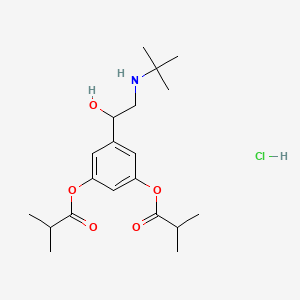
![N-[5-[(2-Butoxy-2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide](/img/structure/B12699751.png)
